Umifenovir Sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Umifenovir Sulfate, commonly known by its trade name Arbidol, is an antiviral medication primarily used for the treatment and prophylaxis of influenza and other respiratory viral infections. It is an indole-based, hydrophobic compound that has been in use in Russia for approximately 25 years and in China since 2006 . This compound is known for its broad-spectrum antiviral activity against a variety of enveloped and non-enveloped RNA and DNA viruses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Umifenovir Sulfate involves multiple steps, starting with the formation of the indole core. The indole core is functionalized at various positions with different substituents. The synthetic route typically involves the following steps:

Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis reaction.

Functionalization: The indole core is then functionalized with a bromine atom, a dimethylamino group, and a phenylsulfanyl group.

Final Steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process includes:

Batch Processing: Large-scale batch reactors are used to carry out the synthesis.

Purification: The crude product is purified using techniques such as recrystallization and chromatography.

Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and efficacy.

Chemical Reactions Analysis

Types of Reactions

Umifenovir Sulfate undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfanyl group.

Reduction: Reduction reactions can occur at the bromine atom and the carboxylic acid group.

Substitution: Substitution reactions are common at the dimethylamino group and the phenylsulfanyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often use reagents like alkyl halides and aryl halides.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their potential antiviral activities .

Scientific Research Applications

Umifenovir Sulfate has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying indole-based antiviral agents.

Biology: The compound is studied for its effects on viral replication and host immune response.

Medicine: this compound is primarily used for the treatment and prophylaxis of influenza and other respiratory viral infections.

Industry: The compound is used in the pharmaceutical industry for the development of antiviral medications.

Mechanism of Action

Umifenovir Sulfate exerts its antiviral effects through multiple pathways:

Inhibition of Membrane Fusion: The compound inhibits the fusion between the viral envelope and the cell membrane of the target cell, preventing viral entry and infection.

Direct Virucidal Activity: This compound has direct virucidal effects, disrupting the viral particles.

Host-Targeting Effects: The compound affects various stages of the viral life cycle, including attachment and internalization.

Comparison with Similar Compounds

Umifenovir Sulfate is unique in its dual activity as both a direct-acting antiviral and a host-targeting agent. Similar compounds include:

Oseltamivir: Another antiviral medication used for the treatment of influenza.

Rimantadine: An antiviral drug used to treat influenza A.

Favipiravir: An antiviral drug that inhibits viral RNA polymerase.

This compound’s broad-spectrum activity and dual mechanism of action make it a unique and valuable antiviral agent in the fight against various viral infections.

Biological Activity

Umifenovir sulfate, commonly known as Arbidol, is a broad-spectrum antiviral agent primarily recognized for its efficacy against various viral infections, including influenza and coronaviruses. This article delves into the biological activities of this compound, highlighting its mechanisms of action, antioxidant properties, clinical efficacy, and relevant case studies.

Umifenovir functions through multiple mechanisms that contribute to its antiviral effects:

- Inhibition of Viral Entry : Umifenovir prevents the fusion of viral membranes with host cell membranes, effectively blocking the entry of viruses into the cells. This mechanism is particularly relevant for enveloped viruses such as influenza and coronaviruses .

- Modulation of Immune Response : The compound exhibits immunomodulatory effects by influencing cytokine production. For instance, it has been shown to reduce interleukin-10 (IL-10) levels in viral myocarditis models, thereby enhancing the immune response against viral infections .

- Antioxidant Activity : Research indicates that Umifenovir possesses significant antioxidant properties. A study quantified its antioxidant capacity using a chemiluminescence assay, demonstrating that it reacts with free radicals more effectively than standard antioxidants like Trolox .

Antiviral Efficacy

Umifenovir has demonstrated activity against a variety of viruses:

- Influenza and Coronaviruses : Studies have reported effective concentrations (EC50) for different coronaviruses, including SARS-CoV-2. The EC50 values ranged from 15.37 ± 3.6 to 28.0 ± 1.0 µM, indicating its potential as a treatment option during viral pandemics .

- Hepatitis Viruses : In vitro studies also show efficacy against hepatitis B and C viruses .

Clinical Studies and Findings

Several clinical studies have evaluated the efficacy and safety of Umifenovir in various contexts:

-

COVID-19 Treatment : A study involving patients with mild-to-moderate COVID-19 symptoms indicated that those receiving Umifenovir alongside hydroxychloroquine (HCQ) showed faster recovery rates compared to control groups. Statistically significant improvements were observed in symptoms such as cough and weakness .

Symptom P-value (Umifenovir + HCQ vs Control) Dry Cough 0.001 Weakness 0.004 Gastrointestinal Symptoms 0.043 Shortness of Breath 0.001 - Antiviral Activity Against Enterovirus : In animal models, Umifenovir significantly reduced myocardial damage caused by coxsackievirus B4 (CVB4), showcasing its protective effects on heart tissue during viral infections .

Antioxidant Properties

The antioxidant capacity of Umifenovir was quantitatively assessed in a study where it was found that at a concentration of 0.9 μM, its antioxidant effect was comparable to that of Trolox. The compound exhibited a two-stage reaction with free radicals, which is distinct from many other antioxidants .

- Key Findings :

- Total antioxidant capacity comparable to Trolox.

- Effective at low concentrations (C50% = 5 μM), indicating strong potential for therapeutic applications.

Properties

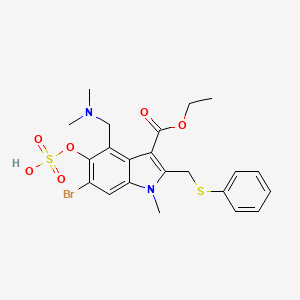

Molecular Formula |

C22H25BrN2O6S2 |

|---|---|

Molecular Weight |

557.5 g/mol |

IUPAC Name |

ethyl 6-bromo-4-[(dimethylamino)methyl]-1-methyl-2-(phenylsulfanylmethyl)-5-sulfooxyindole-3-carboxylate |

InChI |

InChI=1S/C22H25BrN2O6S2/c1-5-30-22(26)20-18(13-32-14-9-7-6-8-10-14)25(4)17-11-16(23)21(31-33(27,28)29)15(19(17)20)12-24(2)3/h6-11H,5,12-13H2,1-4H3,(H,27,28,29) |

InChI Key |

NCNQOOQPJLNFPQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)OS(=O)(=O)O)Br)C)CSC3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.